1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone
Description
1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring fused with an indole moiety and a fluorophenyl group
Properties
Molecular Formula |
C22H23FN2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-butan-2-yl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H23FN2O/c1-3-14(2)25-19(12-13-20(25)26)21-17-6-4-5-7-18(17)24-22(21)15-8-10-16(23)11-9-15/h4-11,14,19,24H,3,12-13H2,1-2H3 |
InChI Key |
DYYQRBZMEFVULR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(CCC1=O)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity .
Comparison with Similar Compounds
1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Pyrrolidinone Derivatives: Compounds like pyrrolidinone-2,5-diones and prolinol have similar ring structures but vary in their substituents and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
